molecular formula C6H12O3 B8258498 4-Hydroxybutyl acetate

4-Hydroxybutyl acetate

Cat. No. B8258498
M. Wt: 132.16 g/mol
InChI Key: FLVQOAUAIBIIGO-UHFFFAOYSA-N
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Description

4-Hydroxybutyl acetate is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxybutyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxybutyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Microbial Behavior in Wastewater Treatment : Research has shown that microorganisms like Paracoccus pantotrophus accumulate storage polymers such as poly(beta-hydroxybutyrate) under feast/famine conditions, often occurring in wastewater treatment processes. These polymers are produced from substrates like acetic acid and have significant implications for efficient wastewater management (van Aalst-van Leeuwen et al., 1997).

  • Lipid Synthesis in Brain Metabolism : In a study focused on the brain, it was found that 4-Hydroxybutyric acid can inhibit lipid synthesis from acetate in cerebral cortex prisms and homogenates, suggesting its influence on cerebral metabolism and potential implications in neurological conditions (Silva et al., 1999).

  • Dairy Science : Acetate, including compounds like 4-Hydroxybutyl acetate, has been shown to stimulate milk fat synthesis in lactating dairy cows. It suggests that increasing acetate supply to lactating cows increases milk fat synthesis, indicating that nutritional strategies increasing ruminal acetate absorption could be beneficial (Urrutia & Harvatine, 2017).

  • Enzyme Technology and Biocatalysis : Studies have shown the effectiveness of using 4-Hydroxybutyl acetate in the enzymatic synthesis of medically relevant compounds. For example, lipase from Pseudomonas cepacia was used for the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in the synthesis of ACE inhibitors (Liese et al., 2002).

  • Biodegradable Plastic Production : Another application involves the biosynthesis of polyhydroxyalkanoates and their monomers from methane, where 4-Hydroxybutyric acid serves as a key platform chemical. Engineered Methylosinus trichosporium strains were used to synthesize 4-Hydroxybutyrate from methane, demonstrating a novel approach to bioplastic production (Nguyen & Lee, 2021).

  • Medical Biomaterials : Poly-4-hydroxybutyrate, derived from 4-Hydroxybutyrate, has been developed as an absorbable material for medical applications. Its strength, flexibility, and surface erosion degradation make it suitable for a variety of medical fields, including cardiovascular, wound healing, orthopedic, drug delivery, and tissue engineering (Martin & Williams, 2003).

properties

IUPAC Name

4-hydroxybutyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-6(8)9-5-3-2-4-7/h7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLVQOAUAIBIIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxybutyl acetate

Synthesis routes and methods I

Procedure details

The procedure in Example 1 was followed but instead of the acetoxybutyraldehyde isomer mixture, 4-acetoxybutyraldehyde was employed and the hydrogenation was carried out in the presence of 5% by weight of methanol. After a hydrogenation time of 35 minutes, and after filtering off the catalyst and freeing the filtrate from methanol, 4-acetoxybutan-1-ol was obtained in 99% yield.
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Synthesis routes and methods II

Procedure details

The tube reactor is charged with 85 grams of silica-magnesia catalyst (70% silica -- 30% magnesia, 3/16 inch × 3/16 inch pills, Davison Chemical) and maintained at 220°-250° C. As in Example 1, 50.0 grams of 1,4-butanediol diacetate and 50 ml. of water are copassed over one hour. The effluent contains, as shown by quantitative glpc analysis, 12.2 grams of the unconverted butanediol diacetate (24% recovery), 15.1 grams of tetrahydrofuran and 24.4 grams of acetic acid (96% and 93% yields, respectively, based on 76% conversion), and 0.1 grams of 4-acetoxybutanol (0.3% yield).
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24.4 g
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0.3%

Synthesis routes and methods III

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Synthesis routes and methods IV

Procedure details

1,4-Butanediol (0.90 ml, 10.16 mmol) was added to a stirred suspension of NaH (246 mg, 10.25 mmol) in THF (20 ml) at room temperature and stirred for 30 minutes. Acetyl chloride (0.70 mL, 9.84 mmol) was then added to the thick white slurry. Following 45 minutes of stirring, the solution was diluted with diethyl ether (30 mL) and 10 w/v % K2CO3 (aq). The phases were separated and the organic phase washed with 10% K2CO3 (1×15 mL) and brine (1×15 mL). The combined aqueous phase was extracted with diethyl ether (1×30 mL). The organic phase was dried (MgSO4) and concentrated to afford 933 mg crude product as a colourless liquid. Purification by column chromatography (25 g silica, 2:1 hexanes:ethyl acetate) afforded 686 mg of acetic acid 4-hydroxy-butyl ester (51%). 1H NMR (CDCl3) δ 1.58-1.77 (m, 4H), 2.05 (s, 3H), 3.68 (t, 2H, J=6.1 Hz), 4.10 (t, 2H, J=6.4 Hz).
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0.9 mL
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246 mg
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20 mL
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0.7 mL
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Synthesis routes and methods V

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxybutyl acetate
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4-Hydroxybutyl acetate
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4-Hydroxybutyl acetate
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4-Hydroxybutyl acetate
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Citations

For This Compound
36
Citations
MCD Carter, A Hejl, S Woodfin, B Einsla… - ACS Macro …, 2021 - ACS Publications
… However, sharp peaks at 4.07 and 3.65 ppm ascribed to the presence of 4-hydroxybutyl acetate … the signals of 4-hydroxybutyl acetate and other rapidly diffusing small molecules. (34)…
Number of citations: 21 pubs.acs.org
PA Mir, N Kumar, R Hassan, A Chawla… - … Modern Chinese Medicine, 2022 - Elsevier
… Thus based on the data obtained confirmed that the molecule is 4-hydroxybutyl acetate corresponding to the molecular formula C 6 H 12 O 3. The data of PAM-3 was compared with the …
Number of citations: 1 www.sciencedirect.com
L Yin, M Carter, S Barbon, R Pulukkody… - … Green Chemistry in …, 2023 - ACS Publications
… ppm consistent with the hydrolyzed byproduct of MDO, 4-hydroxybutyl acetate. We also speculate 4-hydroxybutyl acetate may be further hydrolyzed to butanediol under the more basic …
Number of citations: 1 pubs.acs.org
Y Izumi, K Matsuo, K Urabe - Journal of Molecular Catalysis, 1983 - Elsevier
… A possible initial intermediate product, 4-hydroxybutyl acetate, was not detected, probably because the esterification of this half-ester proceeded much faster than the preceding ring-…
Number of citations: 210 www.sciencedirect.com
L Xue, X Xiong, BP Krishnan, F Puza, S Wang… - Nature …, 2020 - nature.com
… We proved this hypothesis by irradiating a control sample of seed-20% swollen by a nonpolymerizable solution consisting of 4-hydroxybutyl acetate (HB acetate, Supplementary Fig. 1), I…
Number of citations: 51 www.nature.com
NS Sinclair, X Shen, E Guarr, RF Savinell… - Journal of The …, 2021 - iopscience.iop.org
… This 3-Oxobutanol can then react with nearby ethylene oxide to form 4-hydroxybutyl acetate. This proposed reaction path can be seen in Fig. 4. 4-hydroxybutyl acetate, when …
Number of citations: 6 iopscience.iop.org
MCD Carter, A Hejl, M Janco, J DeFelippis… - …, 2023 - ACS Publications
… presence of a peak near ∼4.0 ppm that we assigned to the ester protons of ring-opened MDO; (46−48) however, this peak was interfered with by the presence of 4-hydroxybutyl acetate …
Number of citations: 1 pubs.acs.org
T Nishiguchi, H Taya - Journal of the American Chemical Society, 1989 - ACS Publications
The combination of anthryl quenching of Ru11* and the appearance of Os11* leads to the suggested quenching mechanism in Scheme I. Excitation at Ru11 is followed by energy …
Number of citations: 65 pubs.acs.org
R Lubczak, J Lubczak - Journal of applied polymer science, 2005 - Wiley Online Library
In a reaction between 2‐hydroxyethyl methacrylate and phenyl isocyanate (PI), we did not obtain the expected urethane ester monomer but products of its subsequent conversion, …
Number of citations: 3 onlinelibrary.wiley.com
PC Tarves, CA Mullen, GD Strahan… - ACS Sustainable …, 2017 - ACS Publications
… However, we have not yet determined the complete structure of the esterified product, but it is possible that it is 4-hydroxybutyl acetate (see Supporting Information for detailed …
Number of citations: 8 pubs.acs.org

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